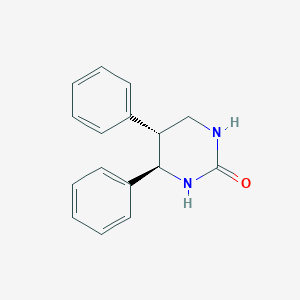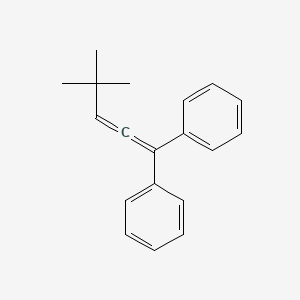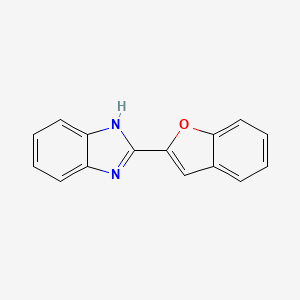
1,1'-Dimethyl-2,2',6,6'-tetraphenyl-4,4'-bipyridin-1-ium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride is a complex organic compound known for its unique structural and electronic properties This compound is characterized by the presence of two bipyridine units, each substituted with dimethyl and tetraphenyl groups, and is stabilized as a dichloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Bipyridine Core: The bipyridine core is synthesized through a coupling reaction of pyridine derivatives.
Substitution with Phenyl Groups: The bipyridine core is then subjected to a Friedel-Crafts alkylation reaction to introduce the phenyl groups at the 2,2’,6,6’ positions.
Methylation: The resulting tetraphenylbipyridine is methylated using methyl iodide or a similar methylating agent.
Formation of Dichloride Salt: The final step involves the conversion of the methylated product into its dichloride salt form using hydrochloric acid or another chloride source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Functionalized bipyridine compounds with various substituents.
Applications De Recherche Scientifique
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets through its bipyridine core. The bipyridine units can coordinate with metal ions, forming stable complexes that exhibit unique electronic and photophysical properties. These interactions are crucial for its applications in catalysis, electronic devices, and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Dimethyl-2,2’,6,6’-tetraphenylsilole: Similar in structure but contains silicon atoms instead of nitrogen.
Tetraphenylcyclopentadienone: Contains a cyclopentadienone core with phenyl substitutions.
1,1,2,2-Tetraphenyl-1,2-ethanediol: Contains a similar phenyl substitution pattern but with different functional groups.
Uniqueness
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride is unique due to its bipyridine core, which allows for versatile coordination chemistry and electronic properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in multiple research fields.
Propriétés
| 83133-31-7 | |
Formule moléculaire |
C36H30Cl2N2 |
Poids moléculaire |
561.5 g/mol |
Nom IUPAC |
1-methyl-4-(1-methyl-2,6-diphenylpyridin-1-ium-4-yl)-2,6-diphenylpyridin-1-ium;dichloride |
InChI |
InChI=1S/C36H30N2.2ClH/c1-37-33(27-15-7-3-8-16-27)23-31(24-34(37)28-17-9-4-10-18-28)32-25-35(29-19-11-5-12-20-29)38(2)36(26-32)30-21-13-6-14-22-30;;/h3-26H,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
VZROZCIIKCNJRA-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC(=[N+](C(=C3)C4=CC=CC=C4)C)C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)

